

# AF 594 Carboxylic Acid: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: AF 594 carboxylic acid

Cat. No.: B15555913

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **AF 594 carboxylic acid**, a bright and photostable red-fluorescent dye. It is designed to be a comprehensive resource for researchers and professionals in the fields of life sciences and drug development, offering detailed information on its properties, experimental applications, and relevant protocols.

## Core Concepts

**AF 594 carboxylic acid** is the non-reactive form of the AF 594 dye, a member of the Alexa Fluor family of fluorescent dyes. Structurally identical to Alexa Fluor 594, it is characterized by its high fluorescence quantum yield and exceptional photostability.<sup>[1][2][3]</sup> While the carboxylic acid group itself is not reactive towards biomolecules, it can be chemically activated to form stable covalent bonds with amine-containing molecules. This makes it a versatile tool for fluorescently labeling proteins, antibodies, and other biomolecules.<sup>[2][4]</sup> It is also frequently used as a reference standard in experiments involving AF 594 dye conjugates.<sup>[4][5]</sup>

The fluorescence of AF 594 is largely insensitive to pH over a wide range, making it a reliable probe for cellular imaging and flow cytometry applications.<sup>[6]</sup> Its bright red emission is well-separated from commonly used green and far-red fluorescent dyes, rendering it an excellent candidate for multiplexing experiments.<sup>[7]</sup>

## Quantitative Data

The photophysical properties of **AF 594 carboxylic acid** are summarized in the table below. It is important to note that the exact values can vary slightly depending on the supplier and the specific experimental conditions, such as the solvent and conjugation state.

Property	Value	Source(s)
Excitation Maximum ( $\lambda_{ex}$ )	590 nm	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[8]</a>
594 nm	<a href="#">[3]</a>	
586 nm	<a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[9]</a>	
Emission Maximum ( $\lambda_{em}$ )	617 nm	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[8]</a>
615 nm	<a href="#">[3]</a>	
613 nm	<a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[9]</a>	
Molar Extinction Coefficient ( $\epsilon$ )	73,000 cm <sup>-1</sup> M <sup>-1</sup>	<a href="#">[8]</a>
105,000 cm <sup>-1</sup> M <sup>-1</sup>	<a href="#">[7]</a> <a href="#">[9]</a>	
Quantum Yield ( $\Phi$ )	0.66	<a href="#">[8]</a> <a href="#">[10]</a>
0.77	<a href="#">[7]</a> <a href="#">[9]</a>	
Fluorescence Lifetime ( $\tau$ )	~3.9 nanoseconds	<a href="#">[5]</a>
5 nanoseconds	<a href="#">[2]</a>	

## Experimental Protocols

### Protocol 1: Labeling of Proteins with AF 594 Carboxylic Acid using EDAC Chemistry

This protocol provides a detailed methodology for the covalent conjugation of **AF 594 carboxylic acid** to a primary amine-containing protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC or EDC).

Materials:

- **AF 594 carboxylic acid**

- Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)
- EDAC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, for increased efficiency)
- Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)
- Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-8.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
- Purification column (e.g., size-exclusion chromatography)

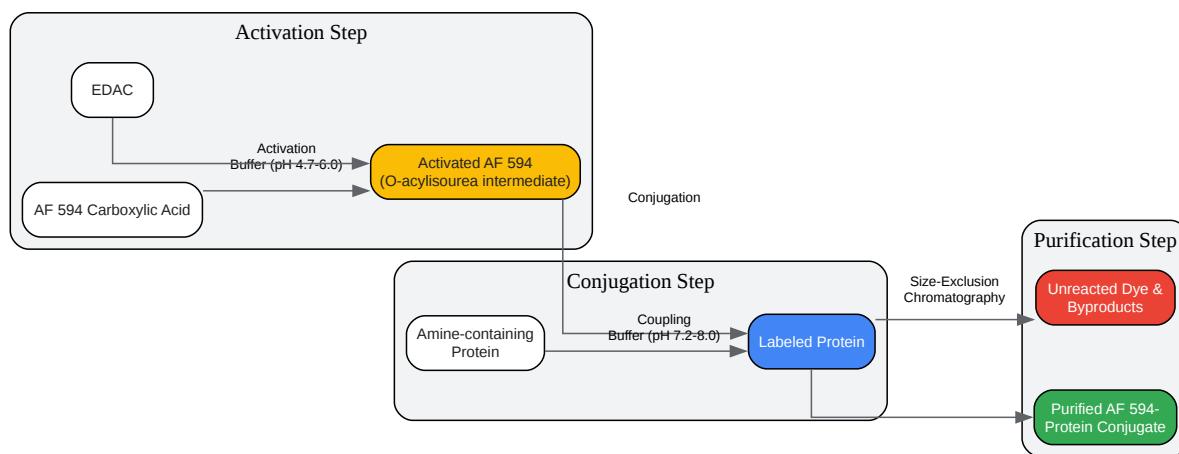
#### Procedure:

- Protein Preparation:
  - Dissolve the protein to be labeled in the Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous primary amines (e.g., Tris or glycine).
- Activation of **AF 594 Carboxylic Acid**:
  - Dissolve **AF 594 carboxylic acid** in an anhydrous organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
  - In a separate light-protected tube, add a 10-20 fold molar excess of EDAC (and optionally NHS/Sulfo-NHS) to the calculated amount of **AF 594 carboxylic acid** in Activation Buffer.
  - Incubate the activation reaction for 15-30 minutes at room temperature. This step forms a reactive O-acylisourea intermediate (or a more stable NHS ester if NHS is used).
- Conjugation Reaction:
  - Immediately add the activated AF 594 solution to the protein solution.
  - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.

- Quenching the Reaction:
  - Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
  - Incubate for 30-60 minutes at room temperature to quench any unreacted dye.
- Purification of the Conjugate:
  - Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
  - Collect the fractions containing the protein-dye conjugate, which will typically be the first colored fractions to elute.
- Characterization and Storage:
  - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~590 nm (for AF 594).
  - Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

## Visualizations

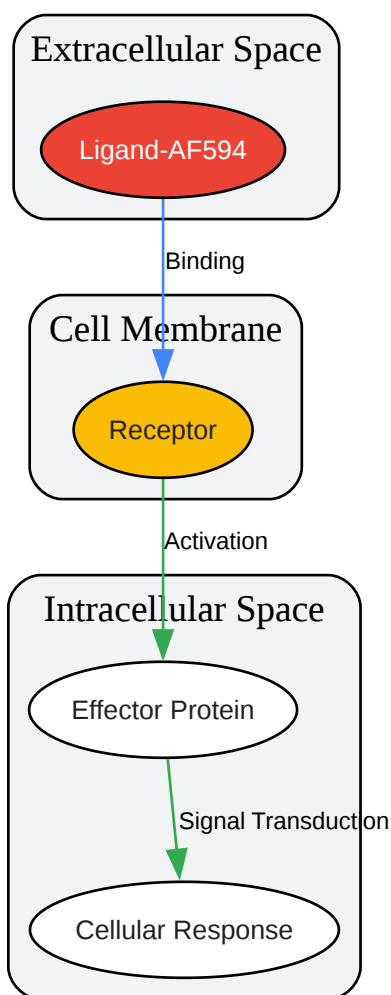
### Experimental Workflow: Protein Labeling



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Caption: Workflow for labeling a protein with **AF 594 carboxylic acid** using EDAC chemistry.

## Signaling Pathway Example: Ligand-Receptor Binding



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Caption: Tracking ligand-receptor binding using an AF 594-labeled ligand.

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